molecular formula C24H15FN2O4 B2912621 3-(4-Fluorophenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione CAS No. 895792-46-8

3-(4-Fluorophenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2912621
CAS No.: 895792-46-8
M. Wt: 414.392
InChI Key: XKDIKFGJRIUWCF-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1-phenacyl-1benzofuro[3,2-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives. This compound is characterized by its unique structure, which includes a benzofuran ring fused to a pyrimidine ring, with additional phenyl and fluorophenyl substituents. The presence of these functional groups imparts specific chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1-phenacyl-1benzofuro[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The initial step involves the synthesis of the benzofuran ring. This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Pyrimidine Ring Formation: The benzofuran intermediate is then subjected to a condensation reaction with a suitable pyrimidine precursor. This step often requires the use of catalysts such as Lewis acids to facilitate the cyclization process.

    Introduction of Phenacyl and Fluorophenyl Groups: The final steps involve the introduction of the phenacyl and fluorophenyl groups through electrophilic aromatic substitution reactions. These reactions typically require the use of reagents such as phenacyl bromide and 4-fluorobenzoyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and conditions. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1-phenacyl-1benzofuro[3,2-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)-1-phenacyl-1benzofuro[3,2-d]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-1-phenacyl-1benzofuro[3,2-d]pyrimidine-2,4-dione
  • 3-(4-Methylphenyl)-1-phenacyl-1benzofuro[3,2-d]pyrimidine-2,4-dione
  • 3-(4-Nitrophenyl)-1-phenacyl-1benzofuro[3,2-d]pyrimidine-2,4-dione

Uniqueness

Compared to its analogs, 3-(4-Fluorophenyl)-1-phenacyl-1benzofuro[3,2-d]pyrimidine-2,4-dione exhibits unique properties due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s electronic properties, stability, and biological activity, making it a valuable scaffold in medicinal chemistry and drug design.

Properties

CAS No.

895792-46-8

Molecular Formula

C24H15FN2O4

Molecular Weight

414.392

IUPAC Name

3-(4-fluorophenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H15FN2O4/c25-16-10-12-17(13-11-16)27-23(29)22-21(18-8-4-5-9-20(18)31-22)26(24(27)30)14-19(28)15-6-2-1-3-7-15/h1-13H,14H2

InChI Key

XKDIKFGJRIUWCF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53

solubility

not available

Origin of Product

United States

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